molecular formula C22H20N4O2 B2793447 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine CAS No. 307543-57-3

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine

Cat. No.: B2793447
CAS No.: 307543-57-3
M. Wt: 372.428
InChI Key: VUBRMXZSLXJVJX-UHFFFAOYSA-N
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Description

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Comparison with Similar Compounds

6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

6-methyl-N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBRMXZSLXJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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